Ethyl cyclopentyl(oxo)acetate
CAS No.: 33537-18-7
Cat. No.: VC20847063
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33537-18-7 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | ethyl 2-cyclopentyl-2-oxoacetate |
| Standard InChI | InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3 |
| Standard InChI Key | WOJWUNMAGJRHCD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1CCCC1 |
| Canonical SMILES | CCOC(=O)C(=O)C1CCCC1 |
Introduction
Physical and Chemical Properties
Ethyl cyclopentyl(oxo)acetate possesses distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications. The compound features a cyclopentyl group that provides conformational rigidity, while the oxoacetate portion contributes to its electrophilic character.
Physical Properties
The physical state and characteristics of ethyl cyclopentyl(oxo)acetate are consistent with its molecular weight and functional groups. As a medium-sized organic molecule, it typically presents as a colorless to pale yellow liquid at standard temperature and pressure, with expected solubility in common organic solvents such as ethanol, toluene, and chlorinated solvents.
Chemical Reactivity
The presence of both carbonyl and ester functionalities makes ethyl cyclopentyl(oxo)acetate particularly reactive at specific sites. The α-carbon position is susceptible to nucleophilic attack, while the carbonyl groups can participate in addition reactions. This dual reactivity pattern contributes to its utility as a building block in organic synthesis.
Table 1: Key Chemical Properties of Ethyl Cyclopentyl(oxo)acetate
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Functional Groups | Ester, Ketone (oxo) |
| Reactive Sites | α-carbon, Carbonyl groups |
| Chemical Class | Oxo ester |
| Synonyms | α-Oxo-cyclopentaneacetic Acid Ethyl Ester |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of ethyl cyclopentyl(oxo)acetate, with variations aimed at improving yield, reducing production costs, and minimizing environmental impact.
Traditional Synthesis Approaches
Traditional synthesis methods for ethyl cyclopentyl(oxo)acetate often involve the reaction of cyclopentanone derivatives with appropriate reagents to introduce the oxoacetate functionality. These methods typically require multiple steps and purification procedures, potentially limiting their industrial applicability.
One-Pot Synthesis Method
A significant advancement in the synthesis of this compound is described in patent literature as a "one-pot cooking" method. This approach starts with diethyl adipate as the initial reactant and proceeds through condensation, substitution, hydrolysis, and esterification to yield the desired product .
The key steps in this process include:
-
Cyclization of diethyl adipate with sodium metal in toluene
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Reaction with ethyl chloroacetate
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Hydrolysis and decarboxylation in acidic conditions
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Direct esterification with ethanol under catalytic conditions
This method offers several advantages over conventional approaches, including reduced waste generation, higher yield, and simplified purification requirements .
Table 2: Optimized Reaction Conditions for One-Pot Synthesis
| Parameter | Condition | Observation |
|---|---|---|
| Molar Ratio (Diethyl adipate:Na:Ethyl chloroacetate) | 1:1.2:1.1 | Optimal stoichiometry for yield |
| Cyclization Temperature | 90-100°C | Prevents side reactions |
| Cyclization Time | 5-6 hours | Ensures complete reaction |
| Acid Type for Hydrolysis | Concentrated HCl | Preferred over other acids |
| Final Purification | Vacuum distillation | Single purification step |
Photochemical Synthesis
Research has also explored photochemical processes for incorporating ethyl cyclopentyl(oxo)acetate into more complex organic frameworks, potentially offering alternative synthetic routes with milder conditions and different selectivity patterns.
Chemical Reactions and Transformations
Ethyl cyclopentyl(oxo)acetate participates in various chemical transformations owing to its functional group arrangement. Understanding these reactions is crucial for its application in synthetic pathways.
Carbonyl Reactions
The ketone functionality in ethyl cyclopentyl(oxo)acetate readily undergoes typical carbonyl reactions, including nucleophilic addition, reduction, and condensation reactions. These transformations can be utilized to introduce additional functionality or modify the molecular framework.
Ester Transformations
The ethyl ester group can undergo hydrolysis, transesterification, and aminolysis reactions, providing access to corresponding acids, alternative esters, and amides, respectively. These transformations expand the utility of ethyl cyclopentyl(oxo)acetate as a synthetic intermediate.
C-C Bond Formation
The compound can serve as an electrophile in carbon-carbon bond-forming reactions, particularly at the α-position to the ketone functionality. This reactivity pattern is valuable for constructing more complex molecular architectures in pharmaceutical synthesis.
Applications in Chemical Research and Industry
Ethyl cyclopentyl(oxo)acetate finds applications across multiple domains, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Intermediates
One of the most significant applications of ethyl cyclopentyl(oxo)acetate is its role as a key intermediate in the synthesis of pharmacologically active compounds. Patent literature specifically identifies it as an important precursor in the preparation of DP receptor antagonist laropipram , highlighting its relevance in pharmaceutical research and development.
Building Block in Organic Synthesis
The functional versatility of ethyl cyclopentyl(oxo)acetate makes it valuable as a building block in the construction of complex organic molecules. Its capacity to undergo various transformations at multiple reactive sites enables diverse synthetic pathways starting from this common intermediate.
Research Tool in Medicinal Chemistry
In medicinal chemistry, ethyl cyclopentyl(oxo)acetate serves as a useful template for structure-activity relationship studies. The rigid cyclopentyl ring combined with the reactive oxoacetate portion provides a scaffold that can be modified to explore biological activity patterns and optimize drug candidate structures.
Biological Activity and Pharmacological Significance
The biological activity profile of ethyl cyclopentyl(oxo)acetate and its derivatives has been an area of research interest, with studies investigating potential therapeutic applications.
Receptor Interactions
The compound's structural features may enable interactions with specific biological receptors. Its role as a precursor to DP receptor antagonists suggests that derivatives containing the cyclopentyl(oxo)acetate scaffold can modulate receptor activity with potential therapeutic implications .
Structure-Activity Relationships
Investigations into structure-activity relationships involving ethyl cyclopentyl(oxo)acetate have provided insights into the influence of cyclic structures on biological activity. These studies contribute to understanding how structural modifications can optimize pharmacological properties and target specificity.
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